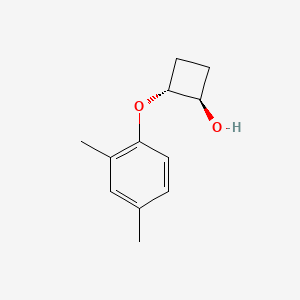
(1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol is a compound that has been studied extensively in scientific research due to its potential applications in various fields. This compound is a cyclobutane derivative that has been synthesized using different methods. The purpose of
Mécanisme D'action
The mechanism of action of ((1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating specific signaling pathways. For example, ((1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol has been shown to inhibit the production of inflammatory cytokines by modulating the NF-κB signaling pathway.
Biochemical and Physiological Effects:
((1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that ((1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol can reduce inflammation and improve the survival rate of animals infected with certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ((1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol in lab experiments is its relatively high purity and stability. This compound can be easily synthesized and purified, making it a suitable candidate for various experiments. However, one of the limitations of using ((1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of ((1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol. One of the directions is to investigate the potential use of this compound as a therapeutic agent for various diseases, including cancer and viral infections. Another direction is to study the mechanism of action of ((1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol in more detail to identify potential targets for drug development. Additionally, the use of ((1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol as a chiral building block in the synthesis of new materials could be explored further.
Méthodes De Synthèse
The synthesis of ((1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol has been achieved using different methods. One of the commonly used methods is the reaction of ((1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol)-1,2-cyclobutanediol with 2,4-dimethylphenol in the presence of a catalyst. The yield of this method is relatively high, and the purity of the compound can be achieved through recrystallization.
Applications De Recherche Scientifique
((1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, ((1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol has been studied for its potential use as a plant growth regulator. In material science, this compound has been investigated for its potential use as a chiral building block in the synthesis of new materials.
Propriétés
IUPAC Name |
(1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-3-5-11(9(2)7-8)14-12-6-4-10(12)13/h3,5,7,10,12-13H,4,6H2,1-2H3/t10-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWNCYMNSXUXJJ-ZYHUDNBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCC2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O[C@@H]2CC[C@H]2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

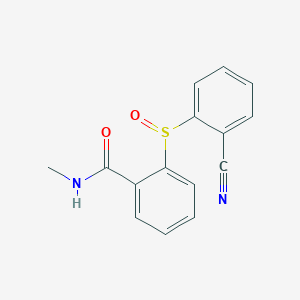
![(Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B2703203.png)

![N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2703205.png)
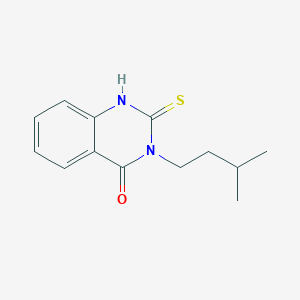

![6-Fluoro-3-iodo-pyrazolo[1,5-A]pyrimidine](/img/structure/B2703210.png)
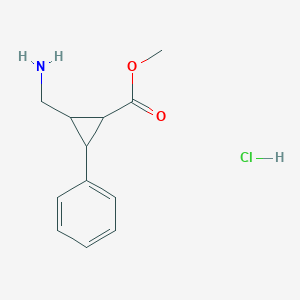
![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate](/img/structure/B2703212.png)
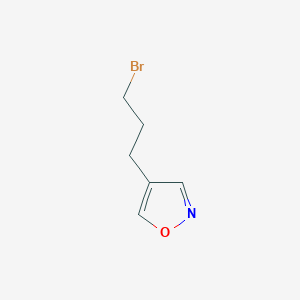
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclopentanecarboxamide](/img/structure/B2703215.png)


![(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide](/img/structure/B2703221.png)